molecular formula C13H15NO B11533124 2,2-dimethyl-5-phenyl-1,6-dihydro-3(2H)-pyridinone CAS No. 339304-11-9

2,2-dimethyl-5-phenyl-1,6-dihydro-3(2H)-pyridinone

Cat. No.: B11533124
CAS No.: 339304-11-9
M. Wt: 201.26 g/mol
InChI Key: AODSARSARRSARC-UHFFFAOYSA-N
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Description

2,2-dimethyl-5-phenyl-1,6-dihydro-3(2H)-pyridinone: is an organic compound belonging to the class of pyridinones. Pyridinones are heterocyclic compounds containing a pyridine ring with a ketone functional group. This particular compound is characterized by the presence of two methyl groups at the 2-position, a phenyl group at the 5-position, and a partially saturated pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-5-phenyl-1,6-dihydro-3(2H)-pyridinone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,2-dimethyl-3-oxobutanoic acid and aniline in the presence of a dehydrating agent can lead to the formation of the desired pyridinone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized derivatives.

Reduction: : Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,2-dimethyl-5-phenyl-1,6-dihydro-3-hydroxypyridine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: 2,2-dimethyl-5-phenyl-1,6-dihydro-3-hydroxypyridine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-dimethyl-5-phenyl-1,6-dihydro-3(2H)-pyridinone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-5-phenyl-1,6-dihydro-3(2H)-pyridinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-5-phenyl-1,6-dihydro-3-hydroxypyridine: A reduced form of the compound with a hydroxyl group.

    2,2-dimethyl-5-phenylpyridine: A fully aromatic analog without the ketone group.

    2,2-dimethyl-5-phenyl-1,6-dihydro-4(2H)-pyridinone: An isomer with the ketone group at a different position.

Uniqueness

2,2-dimethyl-5-phenyl-1,6-dihydro-3(2H)-pyridinone is unique due to its specific substitution pattern and the presence of both aromatic and partially saturated regions in its structure

Properties

CAS No.

339304-11-9

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

6,6-dimethyl-3-phenyl-1,2-dihydropyridin-5-one

InChI

InChI=1S/C13H15NO/c1-13(2)12(15)8-11(9-14-13)10-6-4-3-5-7-10/h3-8,14H,9H2,1-2H3

InChI Key

AODSARSARRSARC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C=C(CN1)C2=CC=CC=C2)C

Origin of Product

United States

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